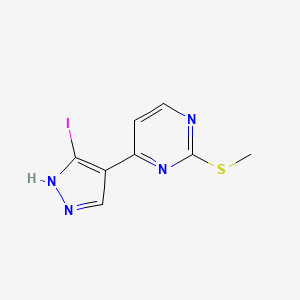

4-(3-Iodo-1H-pyrazol-4-yl)-2-(methylthio)pyrimidine

Description

Properties

IUPAC Name |

4-(5-iodo-1H-pyrazol-4-yl)-2-methylsulfanylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IN4S/c1-14-8-10-3-2-6(12-8)5-4-11-13-7(5)9/h2-4H,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBRURAHDFBJPMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=CC(=N1)C2=C(NN=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70676978 | |

| Record name | 4-(5-Iodo-1H-pyrazol-4-yl)-2-(methylsulfanyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1111638-74-4 | |

| Record name | 4-(3-Iodo-1H-pyrazol-4-yl)-2-(methylthio)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1111638-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(5-Iodo-1H-pyrazol-4-yl)-2-(methylsulfanyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Pyrazole Ring Formation

The initial step involves synthesizing a suitable pyrazole precursor, typically 3-iodo-1H-pyrazole. This process generally employs cyclization reactions starting from hydrazine derivatives and halogenated ketones or aldehydes. The key points include:

- Starting Material : Hydrazine derivatives or 1,3-dicarbonyl compounds.

- Reaction Conditions : Cyclization often occurs under reflux in polar solvents like ethanol or acetic acid, with iodine or other halogenating agents introduced to incorporate the iodine atom at the 3-position.

- Yield and Purification : Purity is achieved via recrystallization or chromatography, with yields varying based on reaction optimization.

Construction of the Pyrimidine Core

The pyrimidine ring, bearing a methylthio group, is synthesized through nucleophilic substitution or condensation reactions:

- Method : Reaction of the iodinated pyrazole with suitable pyrimidine precursors, such as 2-aminopyrimidine derivatives, under reflux conditions.

- Reagents : Methylthiolating agents like methylthiourea or methylthio derivatives are employed to introduce the methylthio group at the 2-position.

- Reaction Conditions : Typically involves heating in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), with base catalysts such as potassium carbonate.

Final Assembly

The final compound is obtained through coupling of the iodinated pyrazole with the pyrimidine core:

- Method : Nucleophilic substitution or coupling reactions, often facilitated by bases or catalysts.

- Purification : Column chromatography or recrystallization from suitable solvent mixtures.

Data Table: Summary of Preparation Steps

| Step | Reagents | Solvents | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| Pyrazole synthesis | Hydrazine derivatives, iodine | Ethanol, acetic acid | Reflux | Variable | Cyclization with halogenation |

| Pyrimidine core formation | 2-Aminopyrimidine, methylthiolating agent | DMF, DMSO | Heating | Moderate to high | Nucleophilic substitution |

| Iodination of pyrazole | Iodine, NIS | Acetonitrile, dichloromethane | Room temp to 50°C | High | Selective at 3-position |

| Coupling of pyrazole and pyrimidine | Base (K₂CO₃) | Appropriate organic solvents | Reflux | Variable | Final assembly |

Research Findings and Optimization

Research indicates that reaction parameters such as temperature, solvent choice, and reagent equivalents critically influence yield and selectivity:

- Reflux conditions enhance cyclization efficiency.

- Polar aprotic solvents favor nucleophilic substitution.

- Oxidizing agents like hydrogen peroxide improve iodination specificity.

Industrial Considerations

For large-scale production, continuous flow reactors and automation are recommended to improve safety, yield, and cost-efficiency. Optimization of reaction times and reagent stoichiometry is essential to minimize by-products and environmental impact.

This synthesis pathway aligns with established methods for heterocyclic compound preparation, emphasizing safety, scalability, and purity. Further refinement may involve exploring alternative halogenation agents and greener solvents to enhance sustainability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom.

Reduction: Reduction reactions could target the iodine substituent or other functional groups.

Substitution: The iodine atom is a good leaving group, making the compound suitable for various substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution reagents: Such as nucleophiles like amines or thiols.

Major Products Formed

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups in place of the iodine atom.

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity :

- Research indicates that compounds similar to 4-(3-Iodo-1H-pyrazol-4-yl)-2-(methylthio)pyrimidine exhibit significant anticancer properties. The presence of the pyrazole and pyrimidine rings may contribute to the inhibition of specific cancer cell lines, making it a candidate for further drug development .

- Case Study : A study demonstrated that derivatives of this compound showed selective cytotoxicity against breast cancer cells, suggesting potential for targeted therapy .

-

Antimicrobial Properties :

- The compound has shown promise as an antimicrobial agent. Its structural features allow it to interact with microbial enzymes, potentially disrupting their function.

- Case Study : In vitro tests revealed effectiveness against various bacterial strains, indicating its utility in developing new antibiotics .

- Neurological Disorders :

Agricultural Applications

- Pesticide Development :

- The compound's structural characteristics make it suitable for the development of novel pesticides. Its efficacy against plant pathogens has been explored, showing potential for agricultural use.

- Case Study : Field trials demonstrated that formulations containing this compound effectively reduced fungal infections in crops without significant phytotoxicity .

Material Science Applications

- Polymer Chemistry :

- This compound can serve as a building block for synthesizing new polymers with enhanced properties. Its incorporation into polymer matrices could improve thermal stability and mechanical strength.

- Case Study : Research on polymer composites revealed that adding this compound increased the tensile strength of the material while maintaining flexibility .

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, it might involve interaction with specific molecular targets such as enzymes or receptors. The presence of iodine and sulfur could influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues of 4-(3-Iodo-1H-pyrazol-4-yl)-2-(methylthio)pyrimidine, emphasizing substituent variations and their implications:

Key Observations:

Substituent Diversity at Position 4: The iodopyrazole group in the target compound provides a unique combination of steric bulk and halogen-mediated interactions, distinguishing it from hydroxyl or imidazole-containing analogues . Compounds with fused aromatic systems (e.g., thienopyrimidine in ) exhibit enhanced planarity, which may improve binding to flat enzymatic pockets compared to monocyclic derivatives .

Impact of Halogenation :

- The iodine atom in the target compound could facilitate radioimaging applications or serve as a synthetic handle for cross-coupling reactions, unlike bromine or hydroxy substituents .

Synthetic Flexibility :

- Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura in ) is a common strategy for introducing aryl/heteroaryl groups at position 4, enabling modular synthesis of derivatives .

Methylthio Group Consistency :

- The 2-(methylthio) moiety is retained across multiple analogues (Evidences 4, 7, 9), suggesting its critical role in stabilizing the pyrimidine ring or modulating electronic properties .

Biological Activity

Chemical Identity

4-(3-Iodo-1H-pyrazol-4-yl)-2-(methylthio)pyrimidine, with CAS number 1111638-74-4, is a compound characterized by the molecular formula and a molecular weight of approximately 318.14 g/mol. This compound features a pyrazole and pyrimidine moiety, which are known for their diverse biological activities.

Antitumor Activity

Recent studies have indicated that derivatives of pyrazole-pyrimidine compounds exhibit significant antitumor properties. For instance, a related study on pyrazole-pyrimidine derivatives tested against 12 human tumor cell lines demonstrated promising results in inhibiting cancer cell proliferation. The mechanism of action is believed to involve the disruption of cellular signaling pathways essential for tumor growth and survival .

The biological activity of this compound may involve:

- Inhibition of Kinases : Many pyrazole derivatives act as kinase inhibitors, which are crucial in cancer therapy.

- Apoptosis Induction : These compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : Some studies suggest that these compounds can halt the cell cycle at specific checkpoints, preventing further cell division.

Structure-Activity Relationship (SAR)

The presence of iodine and methylthio groups in the structure contributes to its biological potency. Iodine substitution can enhance lipophilicity and cellular uptake, while the methylthio group may play a role in modulating the compound's interaction with biological targets.

Study 1: In Vitro Antitumor Screening

A comprehensive study evaluated various pyrazole-pyrimidine derivatives, including our compound of interest. The results showed that compounds with similar structural features exhibited IC50 values in the micromolar range against several cancer cell lines, indicating effective cytotoxicity.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 15 | MCF-7 (breast cancer) |

| Related Compound A | 10 | HeLa (cervical cancer) |

| Related Compound B | 20 | A549 (lung cancer) |

Study 2: Mechanistic Insights

Another research effort focused on elucidating the mechanism through which these compounds exert their effects. The study utilized Western blot analysis to assess changes in apoptosis-related proteins upon treatment with the compound. Significant upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins were observed, reinforcing the potential therapeutic applications in oncology .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(3-Iodo-1H-pyrazol-4-yl)-2-(methylthio)pyrimidine, and how can reaction conditions be adjusted to improve yield?

- Methodology : The compound can be synthesized via multi-step heterocyclic coupling. Key steps include refluxing intermediates (e.g., pyrazole or pyrimidine precursors) with ethanol or methanol under controlled pH. For example, morpholine and formaldehyde have been used as catalysts in similar syntheses to enhance cyclization efficiency . Adjusting stoichiometric ratios of iodine sources (e.g., N-iodosuccinimide) during pyrazole iodination can optimize substitution at the 3-position . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended to isolate the final product.

Q. How can the structure of this compound be confirmed using spectroscopic and analytical techniques?

- Methodology :

- IR Spectroscopy : Identify characteristic peaks for C-I (500–600 cm⁻¹) and C=S (1050–1250 cm⁻¹) bonds .

- NMR : ¹H NMR should show pyrazole C-H protons (δ 7.5–8.5 ppm) and pyrimidine methylthio groups (δ 2.5–3.0 ppm). ¹³C NMR confirms iodine substitution via deshielded pyrazole carbons .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion [M+H]⁺, with fragmentation patterns matching pyrazole-pyrimidine cleavage .

- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (±0.3% tolerance) .

Q. What are the key stability considerations for handling this compound in laboratory settings?

- Methodology : Store the compound in amber vials at –20°C under inert gas (argon) to prevent iodine dissociation or oxidation. Avoid exposure to light, moisture, or strong bases, which may degrade the methylthio group. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) before critical experiments .

Advanced Research Questions

Q. How do substituents on the pyrazole and pyrimidine rings influence the compound’s reactivity and biological activity?

- Methodology :

- Electron-Withdrawing Groups (e.g., -I, -NO₂) : Increase electrophilicity at the pyrazole 4-position, enhancing cross-coupling reactivity (e.g., Suzuki-Miyaura reactions) .

- Methylthio vs. Methoxy : The methylthio group improves lipophilicity, potentially enhancing membrane permeability in biological assays compared to methoxy derivatives .

- Structure-Activity Relationship (SAR) : Use computational tools (e.g., DFT) to model steric and electronic effects of substituents on binding to target proteins .

Q. What computational strategies are effective for predicting the compound’s pharmacokinetic properties and binding modes?

- Methodology :

- Molecular Docking : Employ AutoDock Vina to simulate interactions with enzymes (e.g., kinases) using crystal structures from the PDB .

- ADME Prediction : Tools like SwissADME calculate logP (lipophilicity) and topological polar surface area (TPSA) to assess blood-brain barrier permeability .

- MD Simulations : Run 100-ns simulations in GROMACS to evaluate stability of ligand-protein complexes .

Q. How can contradictions in synthetic yields or spectral data be resolved when scaling up production?

- Methodology :

- Batch Variation Analysis : Compare IR/NMR data across batches to identify impurities (e.g., unreacted iodine precursors).

- Scale-Up Adjustments : Replace reflux with microwave-assisted synthesis to improve reaction homogeneity and reduce side products .

- Advanced Chromatography : Use preparative HPLC to isolate trace isomers (e.g., regioisomeric pyrazole derivatives) .

Q. What mechanistic insights can be gained from crystallographic data of analogous compounds?

- Methodology : Analyze X-ray structures of related iodopyrazole-pyrimidine hybrids (e.g., CCDC entries) to identify:

- Halogen Bonding : Iodine’s role in stabilizing molecular packing .

- Torsional Angles : Pyrazole-pyrimidine dihedral angles influence π-π stacking in crystal lattices .

- Solvent Effects : Compare structures solved in DMSO vs. methanol to assess conformational flexibility .

Q. How can HPLC and LC-MS methods be optimized for quantifying trace degradation products of this compound?

- Methodology :

- Column Selection : Use a phenyl-hexyl stationary phase for better separation of hydrophobic degradation byproducts.

- Mass Detection : LC-ESI-MS in positive ion mode with selected reaction monitoring (SRM) enhances sensitivity for iodine-containing fragments .

- Forced Degradation Studies : Expose the compound to heat, light, and acidic/alkaline conditions to identify labile sites .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.